molecular formula C30H56N2 B14733569 N~1~,N~4~-Didodecylbenzene-1,4-diamine CAS No. 5835-37-0

N~1~,N~4~-Didodecylbenzene-1,4-diamine

Cat. No.: B14733569
CAS No.: 5835-37-0
M. Wt: 444.8 g/mol
InChI Key: HZHNEIIUNWTWIM-UHFFFAOYSA-N
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Description

N~1~,N~4~-Didodecylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two dodecyl chains attached to the nitrogen atoms of a benzene ring at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Didodecylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Benzene-1,4-diamine+2Dodecyl bromideK2CO3,DMF,RefluxN1,N4-Didodecylbenzene-1,4-diamine\text{Benzene-1,4-diamine} + 2 \text{Dodecyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{N}^1,\text{N}^4\text{-Didodecylbenzene-1,4-diamine} Benzene-1,4-diamine+2Dodecyl bromideK2​CO3​,DMF,Reflux​N1,N4-Didodecylbenzene-1,4-diamine

Industrial Production Methods

On an industrial scale, the production of N1,N~4~-Didodecylbenzene-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Didodecylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO~3~) for nitration or sulfuric acid (H~2~SO~4~) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N~1~,N~4~-Didodecylbenzene-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of cell membrane interactions due to its amphiphilic nature.

    Industry: It is used in the production of specialty polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N1,N~4~-Didodecylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The dodecyl chains facilitate its incorporation into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~4~-Dibenzylbenzene-1,4-diamine: Similar structure but with benzyl groups instead of dodecyl chains.

    N~1~,N~4~-Diphenylbenzene-1,4-diamine: Contains phenyl groups, leading to different chemical properties.

    N~1~,N~4~-Diethylbenzene-1,4-diamine: Shorter alkyl chains result in different solubility and reactivity.

Uniqueness

N~1~,N~4~-Didodecylbenzene-1,4-diamine is unique due to its long dodecyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes and hydrophobic environments.

Properties

CAS No.

5835-37-0

Molecular Formula

C30H56N2

Molecular Weight

444.8 g/mol

IUPAC Name

1-N,4-N-didodecylbenzene-1,4-diamine

InChI

InChI=1S/C30H56N2/c1-3-5-7-9-11-13-15-17-19-21-27-31-29-23-25-30(26-24-29)32-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,31-32H,3-22,27-28H2,1-2H3

InChI Key

HZHNEIIUNWTWIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=CC=C(C=C1)NCCCCCCCCCCCC

Origin of Product

United States

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